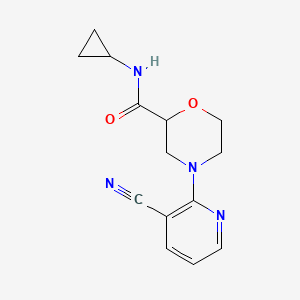![molecular formula C20H24F2N4O B12266705 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-3-methylquinoxaline](/img/structure/B12266705.png)
2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-3-methylquinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-3-methylquinoxaline is a complex organic compound that features a quinoxaline core substituted with a piperidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-3-methylquinoxaline typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine with a diketone under acidic conditions.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, often using piperidine derivatives.
Incorporation of the Difluoropiperidine Group: This step involves the reaction of the intermediate with 4,4-difluoropiperidine-1-carbonyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-3-methylquinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-3-methylquinoxaline has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain diseases.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-3-methylquinoxaline involves its interaction with specific molecular targets. The piperidine moiety is known to interact with various receptors and enzymes, potentially inhibiting or activating their function. The quinoxaline core may contribute to the compound’s ability to intercalate with DNA or interact with other biomolecules, leading to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4,4-Difluoropiperidine-1-carbonyl)-4-[(4-fluorophenyl)methyl]morpholine
- 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-methoxy-1,3-benzothiazole
Uniqueness
2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-3-methylquinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the quinoxaline core and the difluoropiperidine moiety allows for a wide range of interactions with biological targets, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C20H24F2N4O |
|---|---|
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
(4,4-difluoropiperidin-1-yl)-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]methanone |
InChI |
InChI=1S/C20H24F2N4O/c1-14-18(24-17-5-3-2-4-16(17)23-14)25-10-6-15(7-11-25)19(27)26-12-8-20(21,22)9-13-26/h2-5,15H,6-13H2,1H3 |
Clave InChI |
VDEQFMLLEGIFFR-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC=CC=C2N=C1N3CCC(CC3)C(=O)N4CCC(CC4)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Fluoro-2-({1-[(4-methyl-1,3-thiazol-5-yl)methyl]pyrrolidin-3-yl}methoxy)pyridine](/img/structure/B12266625.png)
![4-[1-(2-Tert-butylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B12266629.png)

![N-[1-(6-cyclobutylpyrimidin-4-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12266635.png)
![4-({4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}methyl)-1lambda6-thiane-1,1-dione](/img/structure/B12266640.png)
![2-(methylsulfanyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}pyridine-3-carboxamide](/img/structure/B12266645.png)
![6-Bromo-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B12266647.png)
![2-Cyclopropyl-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrimidine](/img/structure/B12266653.png)
![3-{4-[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B12266659.png)
![5-chloro-N-methyl-N-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)pyrimidin-2-amine](/img/structure/B12266685.png)
![2-Methyl-4-[(1-{[4-(trifluoromethyl)phenyl]methanesulfonyl}azetidin-3-yl)oxy]pyridine](/img/structure/B12266692.png)
![5-Fluoro-4-[4-({4-[4-(pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyrimidine](/img/structure/B12266704.png)
![N,N-dimethyl-4-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B12266708.png)
![N-ethyl-2-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B12266711.png)
